molecular formula C16H10F2N2OS B2879469 (Z)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-phenylacrylamide CAS No. 1322195-96-9

(Z)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-phenylacrylamide

Cat. No.: B2879469
CAS No.: 1322195-96-9
M. Wt: 316.33
InChI Key: OAFPPOKNIWYGPR-SREVYHEPSA-N
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Description

(Z)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-phenylacrylamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-phenylacrylamide typically involves the following steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Fluorine Atoms: The fluorine atoms can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Formation of the Acrylamide Moiety: The acrylamide moiety can be introduced through a coupling reaction between the benzo[d]thiazole derivative and an appropriate acrylamide precursor under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole core, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the acrylamide moiety using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms on the benzo[d]thiazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Oxidized benzo[d]thiazole derivatives.

    Reduction: Reduced acrylamide derivatives.

    Substitution: Substituted benzo[d]thiazole derivatives.

Scientific Research Applications

(Z)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-phenylacrylamide has been explored for various scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.

    Materials Science: It has been studied for its optoelectronic properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic cells.

    Chemical Biology: The compound has been used as a fluorescent probe for imaging biological systems, particularly for detecting specific biomolecules in cells.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole Derivatives: Compounds such as 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate and 4,7-diarylbenzo[c][1,2,5]thiadiazoles share structural similarities with (Z)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-phenylacrylamide.

    Fluorinated Aromatics: Compounds like 4,6-difluorobenzo[d]thiazole derivatives are also similar in structure and properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of the benzo[d]thiazole core with the acrylamide moiety and the presence of fluorine atoms. This unique structure imparts distinct biological and chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(Z)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F2N2OS/c17-11-8-12(18)15-13(9-11)22-16(20-15)19-14(21)7-6-10-4-2-1-3-5-10/h1-9H,(H,19,20,21)/b7-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAFPPOKNIWYGPR-SREVYHEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C(=O)NC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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